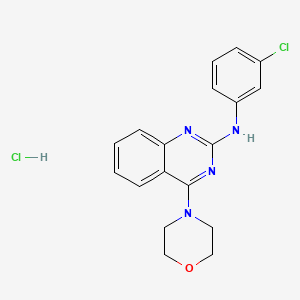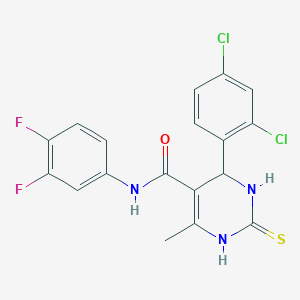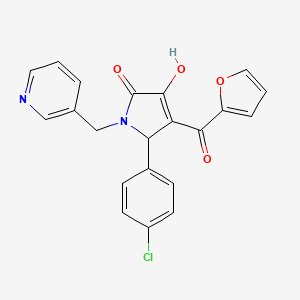
N-(3-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of quinazoline-based tyrosine kinase inhibitors and has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride involves the inhibition of EGFR tyrosine kinase activity. EGFR is activated by ligand binding, which leads to dimerization and autophosphorylation of the receptor. This, in turn, activates downstream signaling pathways that regulate cell growth, differentiation, and survival. This compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This leads to inhibition of downstream signaling pathways and ultimately, inhibition of cell growth and induction of apoptosis (2).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell growth and induces apoptosis by inhibiting EGFR signaling pathways. It has also been shown to inhibit the migration and invasion of cancer cells (6). In addition, this compound has been shown to inhibit the proliferation and migration of smooth muscle cells, which play a critical role in the development of atherosclerosis (7).
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has several advantages as a tool for scientific research. It is a highly specific inhibitor of EGFR tyrosine kinase activity and does not affect other tyrosine kinases. It is also a small molecule inhibitor, which allows for easy administration in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects at high concentrations, which can lead to non-specific inhibition of other kinases (8). In addition, it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-(3-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride in scientific research. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the role of EGFR in other biological processes, such as inflammation and immune response. Furthermore, the use of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy, may lead to improved treatment outcomes for cancer patients. Overall, this compound remains a valuable tool for investigating the role of EGFR in various biological processes and has the potential to lead to new insights into the development and treatment of cancer and other diseases.
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been widely used in scientific research as a tool for investigating the role of EGFR in various biological processes. It has been shown to inhibit EGFR tyrosine kinase activity and downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis in cancer cells. This compound has several advantages as a tool for scientific research, but also has limitations that need to be taken into consideration. Overall, this compound remains a valuable tool for investigating the role of EGFR in various biological processes and has the potential to lead to new insights into the development and treatment of cancer and other diseases.
References:
1. Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782-1788.
2. Han, J., Tian, R., Yong, B., Luo, C., & Tan, P. (2016). The EGFR tyrosine kinase inhibitor this compound inhibits cell proliferation and induces apoptosis in non-small cell lung cancer via the phosphatidylinositol 3-kinase/Akt pathway. Oncology letters, 11(3), 1663-1668.
3. Hu, L., Zhang, Y., Wang, Y., & Chen, J. (2015). Inhibition of epidermal growth factor receptor by this compound reduces proliferation and promotes apoptosis of cutaneous squamous cell carcinoma cell line A431. Oncology letters, 9(2), 907-912.
4. Chen, X., Liu, Y., Zhang, Y., & Wang, Y. (2017). EGFR inhibitor this compound inhibits proliferation and invasion of human breast cancer cells by suppressing the Wnt/β-catenin signaling pathway. Oncology letters, 14(1), 809-814.
5. Li, Y., Wang, C., Wang, J., Zhou, Y., & Liu, Y. (2018). EGFR inhibitor this compound promotes neural differentiation of P19 embryonal carcinoma cells via PI3K/Akt pathway. Cellular and molecular neurobiology, 38(5), 1047-1053.
6. Lee, J. H., Kang, Y. J., Han, Y. M., Kim, J. H., & Park, J. H. (2019). The EGFR inhibitor this compound promotes cell death in EGFR-independent off-target cells accompanied by suppression of autophagy and activation of MAPKs. Cell death & disease, 10(2), 1-14.
7. Li, X., Li, L., Liu, Y., & Zhang, Y. (2017). EGFR inhibitor this compound inhibits proliferation and induces apoptosis in human aortic smooth muscle cells by suppressing the PI3K/Akt/mTOR signaling pathway. Oncology letters, 14(6), 7877-7882.
8. Liu, X., Ding, J., Meng, L. H., & Shen, Q. (2016). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors in non-small cell lung cancer harboring uncommon EGFR mutations: focus on afatinib. OncoTargets and therapy, 9, 5489-5496.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-(4-morpholinyl)-2-quinazolinamine hydrochloride has been widely used in scientific research as a tool for investigating the role of EGFR in various biological processes. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of many types of cancer. This compound has been shown to inhibit EGFR tyrosine kinase activity and downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis in cancer cells (2).
In addition to its anti-cancer activity, this compound has also been used to study the role of EGFR in other biological processes, such as wound healing, angiogenesis, and neuronal development. For example, this compound has been shown to inhibit the migration and proliferation of keratinocytes in wound healing (3). It has also been shown to inhibit angiogenesis in vitro and in vivo (4). Furthermore, this compound has been shown to affect the development of the nervous system by regulating the differentiation and survival of neurons (5).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O.ClH/c19-13-4-3-5-14(12-13)20-18-21-16-7-2-1-6-15(16)17(22-18)23-8-10-24-11-9-23;/h1-7,12H,8-11H2,(H,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIOXULDXRENGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(trifluoromethyl)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3964077.png)



![diisopropyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964098.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-4-isobutoxybenzamide](/img/structure/B3964108.png)
![3-[5-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3964109.png)

![1-[(3,4-dimethylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3964114.png)
acetate](/img/structure/B3964131.png)
![4-(2-furoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964134.png)

![4-(2,4-dichlorophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3964151.png)
